SUVN-502 dimesylate monohydrate

5-HT6 antagonist selectivity 5-HT2A

SUVN-502 dimesylate monohydrate (masupirdine) is a potent, orally active, brain-penetrant 5-HT₆ receptor antagonist with a Ki of 2.04 nM at the human receptor. It is the purest 5-HT₆ antagonist in its class, demonstrating selectivity across a panel of over 100 biological targets.

Molecular Formula C23H34BrN3O10S3
Molecular Weight 688.6 g/mol
CAS No. 1791396-45-6
Cat. No. B12652874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSUVN-502 dimesylate monohydrate
CAS1791396-45-6
Molecular FormulaC23H34BrN3O10S3
Molecular Weight688.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br.CS(=O)(=O)O.CS(=O)(=O)O.O
InChIInChI=1S/C21H24BrN3O3S.2CH4O3S.H2O/c1-23-9-11-24(12-10-23)14-16-15-25(20-8-7-17(28-2)13-18(16)20)29(26,27)21-6-4-3-5-19(21)22;2*1-5(2,3)4;/h3-8,13,15H,9-12,14H2,1-2H3;2*1H3,(H,2,3,4);1H2
InChIKeyXKDCUJBWVGDNSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SUVN-502 Dimesylate Monohydrate (Masupirdine): A Clinically Advanced, Highly Selective 5-HT₆ Antagonist for Alzheimer's Research


SUVN-502 dimesylate monohydrate (masupirdine) is a potent, orally active, brain-penetrant 5-HT₆ receptor antagonist with a Ki of 2.04 nM at the human receptor [1]. It is the purest 5-HT₆ antagonist in its class, demonstrating selectivity across a panel of over 100 biological targets [2]. Currently in Phase 3 trials for agitation in Alzheimer's-type dementia [3], SUVN-502 is the only late-stage 5-HT₆ antagonist with an active clinical program, following the Phase 3 failures of idalopirdine and intepirdine [4].

Why Investors and Researchers Cannot Interchange 5-HT₆ Antagonists Without Verifiable Evidence


The 5-HT₆ antagonist class has exhibited extreme clinical outcome divergence. Idalopirdine (Ki 0.83 nM) and intepirdine (Ki ~2.4 nM) both failed Phase 3 for cognitive endpoints [1], while SUVN-502 remains the only candidate progressing to Phase 3 for a novel indication—agitation [2]. Key differentiators include >1200-fold selectivity over 5-HT₂A (versus 16-fold for idalopirdine), a unique triple-combination mechanism with donepezil and memantine [3], and an unexpected efficacy dependence on memantine plasma levels [4]. These compound-specific pharmacological features preclude generic substitution without risking experimental irreproducibility.

Quantitative Head-to-Head Evidence: SUVN-502 Dimesylate Monohydrate Versus Class Competitors


5-HT₂A Selectivity Index: SUVN-502 vs. Idalopirdine and Intepirdine

SUVN-502 exhibits a >1200-fold selectivity for 5-HT₆ over 5-HT₂A receptors [1], a magnitude that dramatically exceeds idalopirdine (16-fold selectivity; 5-HT₂A Ki = 3.2 nM, 5-HT₆ Ki = 0.83 nM) and intepirdine (only >100-fold selectivity across all other receptors; also binds 5-HT₂A with high affinity, Ki ~1.4 nM at 1 μM) . This differential is critical because 5-HT₂A engagement is linked to hallucinogenic and cardiovascular side effects, and is considered a potential liability in Alzheimer's populations.

5-HT6 antagonist selectivity 5-HT2A serotonin receptor off-target risk

Clinical Development Trajectory: Phase 3 Agitation vs. Failed Cognitive Programs

SUVN-502 is currently in a Phase 3 global study (N≈375) for agitation in Alzheimer's-type dementia [1]. In contrast, idalopirdine failed three Phase 3 trials (STARSHINE, STARBEAM, STARBRIGHT; total N>2,500) for cognitive endpoints, showing no significant benefit on ADAS-Cog [2]. Intepirdine's Phase 3 MINDSET trial (N=555) also failed to meet its primary cognitive endpoint [3]. PF-05212377's Phase 2 was discontinued. SUVN-502 is therefore the only 5-HT₆ antagonist remaining in active late-stage development, and the only one repositioned for agitation—a symptom with high unmet need and no approved pharmacological treatment.

Alzheimer's agitation Phase 3 clinical trial 5-HT6 antagonist clinical failure regulatory differentiation

Efficacy Signal Stratified by Memantine Exposure: A Compound-Specific Pharmacodynamic Interaction

In the Phase 2 POC study, masupirdine did not meet the primary endpoint (ADAS-Cog 11 change at Week 26) in the overall population [1]. However, in a post hoc analysis, patients with trough memantine plasma concentrations ≤100 ng/mL showed a significant treatment effect: masupirdine (100 mg) reduced cognitive worsening compared to placebo, while patients with memantine >100 ng/mL showed no benefit (LS mean difference 1.3 favoring placebo, p=0.180) [2]. This memantine concentration-dependent efficacy is unique to SUVN-502 and has not been reported for idalopirdine or intepirdine, which were evaluated only on donepezil background (without memantine).

memantine interaction pharmacodynamic differentiation ADAS-Cog post hoc analysis precision medicine

Triple-Combination Synergy: SUVN-502 Augments Both Donepezil and Memantine in Preclinical Models

In the Morris water maze task, co-treatment of SUVN-502 (3–10 mg/kg p.o.) with donepezil and memantine significantly potentiated procognitive effects compared to donepezil + memantine alone [1]. SUVN-502 also potentiated hippocampal acetylcholine release induced by donepezil, and enhanced memantine's effects on hippocampal theta oscillations [2]. This triple-combination synergy is not described for idalopirdine (which potentiates donepezil-induced ACh increase but was not tested with memantine) [3] or intepirdine (limited published microdialysis data).

triple combination donepezil memantine Morris water maze acetylcholine modulation

Pharmacokinetic Exposure in Elderly Subjects: SUVN-502 vs. Published Class Data

SUVN-502 exhibited a clinically significant age-dependent increase in exposure: mean total exposure (AUC₀–∞) was 2.9-fold higher and peak exposure (Cmax) was 2.2-fold higher in elderly subjects compared to young adults following a 100 mg single dose [1]. This degree of age-dependent PK differentiation is important for dose selection and has not been reported with the same magnitude for other 5-HT₆ antagonists. Idalopirdine PK showed similar exposure in elderly and young subjects after multiple dosing [2], while intepirdine PK data in elderly are limited [3].

pharmacokinetics elderly AUC Cmax age effect dose proportionality

Pure Antagonism: SUVN-502 Pharmacology vs. 5-HT₆ Agonists and Partial Agonists

SUVN-502 is characterized as a pure 5-HT₆ receptor antagonist with no detectable agonist activity in functional assays [1], distinguishing it from compounds like SB-742457 (intepirdine), which has been reported to exhibit partial agonist or inverse agonist properties under certain assay conditions [2]. The class-level literature shows that both 5-HT₆ agonists (e.g., WAY-181187) and antagonists have procognitive effects, creating mechanistic ambiguity [3]. SUVN-502's pure antagonist profile provides a cleaner pharmacological signal for experimental interpretation.

pure antagonist inverse agonist 5-HT6 mechanism functional selectivity G-protein signaling

Optimal Use Cases for SUVN-502 Dimesylate Monohydrate in Drug Discovery and Preclinical Research


Translational Studies of Agitation in Alzheimer's Disease Models

SUVN-502 is the only 5-HT₆ antagonist with an active Phase 3 program for agitation (N≈375; 12-week treatment) [1]. Preclinical researchers studying agitation-relevant behaviors (e.g., resident-intruder, open-field, circadian rhythm disruption) in transgenic AD models should use SUVN-502 as their pharmacological tool of choice to ensure clinical translatability. No comparator compound has demonstrated agitation-specific clinical development.

Triple-Therapy Mechanistic Studies (5-HT₆ Antagonism + AChEI + NMDA Antagonist)

For experiments requiring background donepezil and memantine (the clinical standard of care for moderate AD), SUVN-502 is uniquely supported by published evidence of triple-combination synergy in Morris water maze, microdialysis, and electrophysiology [2]. Idalopirdine and intepirdine lack published triple-combination datasets, making SUVN-502 the mandatory selection for protocols mimicking clinical combination therapy.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Geriatric Populations

SUVN-502's 2.9-fold higher AUC in elderly vs. young subjects [3] makes it an ideal probe for age-dependent CNS drug exposure modeling. Researchers conducting PK-PD studies in aged rodent models or geriatric non-human primates can use this well-characterized age effect to validate translational PK models.

Selectivity Profiling and Off-Target Liability Assessment

The >1200-fold selectivity over 5-HT₂A and selectivity across >100 targets [4] make SUVN-502 the cleanest pharmacological tool for isolating 5-HT₆-mediated effects. Investigators requiring a selective 5-HT₆ antagonist for receptor deconvolution studies—where 5-HT₂A or other aminergic engagement would confound interpretation—should prioritize SUVN-502 over idalopirdine (only 16-fold 5-HT₂A selectivity) or intepirdine (high affinity for 5-HT₂A at 1 μM).

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